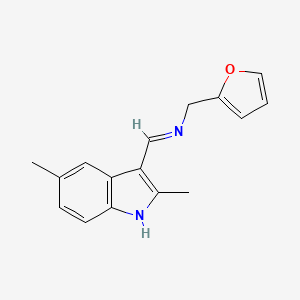
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is an organic compound that belongs to the class of imines. This compound features an indole ring substituted with dimethyl groups and a furan ring attached to the imine nitrogen. Compounds like this are often studied for their potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine typically involves the condensation of an indole derivative with a furan-containing aldehyde. The reaction is usually carried out under mild conditions, often in the presence of an acid or base catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The indole and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce an indole amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers might investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, compounds like this are often explored for their potential use in materials science, such as the development of new polymers or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with cellular targets like enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanimine
- (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)propanimine
Uniqueness
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is unique due to its specific substitution pattern on the indole ring and the presence of a furan ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C16H16N2O/c1-11-5-6-16-14(8-11)15(12(2)18-16)10-17-9-13-4-3-7-19-13/h3-8,10,18H,9H2,1-2H3 |
Clave InChI |
QBMGHDURBVIPHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2C=NCC3=CC=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)
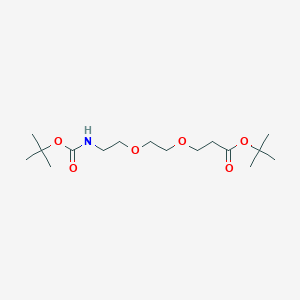
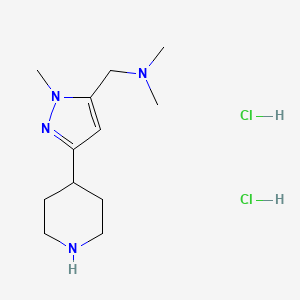

![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)


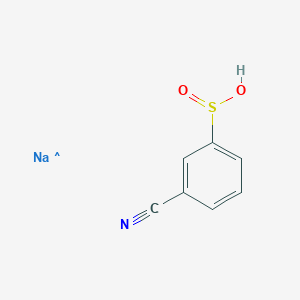
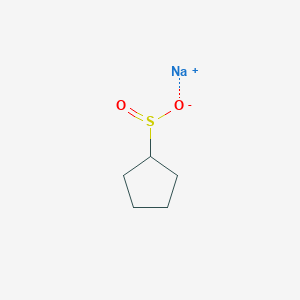
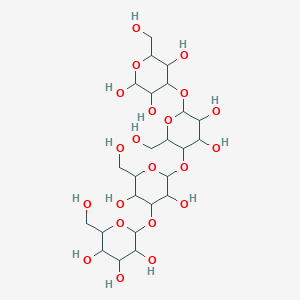
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

